Reactivity Profile and Thermal Stability of Tributylvinyltin: A Comprehensive Guide for Organometallic Catalysis and Drug Development
Reactivity Profile and Thermal Stability of Tributylvinyltin: A Comprehensive Guide for Organometallic Catalysis and Drug Development
Executive Summary
Tributylvinyltin (TBVT) is a cornerstone organometallic reagent extensively utilized in palladium-catalyzed Stille cross-coupling reactions. By serving as a robust vinyl nucleophile, TBVT enables the late-stage functionalization of complex active pharmaceutical ingredients (APIs) and the synthesis of advanced conjugated polymers. This whitepaper provides an in-depth analysis of TBVT’s reactivity profile, thermodynamic stability, and practical handling protocols, designed specifically for researchers and drug development professionals seeking to optimize C–C bond-forming workflows.
Reactivity Profile: The Stille Cross-Coupling Mechanism
The primary utility of TBVT lies in its ability to transfer a vinyl group to an aryl or vinyl electrophile (halide or triflate) under palladium catalysis. The reactivity of TBVT is governed by the transmetalation step, which is highly sensitive to the electronic and steric environment of the palladium center.
The Catalytic Cycle and Transmetalation Kinetics
The Stille coupling mechanism utilizing TBVT proceeds through three fundamental steps:
-
Oxidative Addition : The Pd(0) active catalyst inserts into the C–X bond of the electrophile to form a Pd(II) intermediate.
-
Transmetalation : TBVT transfers its vinyl group to the Pd(II) complex, displacing the halide. Computational characterizations by Casado and Espinet have demonstrated that this step often proceeds via an associative mechanism, which is typically the rate-determining step in the coupling of aryl triflates and tributylvinyltin[1].
-
Reductive Elimination : The newly formed C–C bond is expelled, yielding the vinylated product and regenerating the Pd(0) catalyst.
Diagram 1: The Palladium-Catalyzed Stille Coupling Catalytic Cycle.
Ligand Effects and Photocatalytic Modulation
The reactivity of TBVT can be significantly accelerated by ligand tuning. While triphenylphosphine ( PPh3 ) is standard, tertiary arsine ligands such as tri(p-anisyl)arsine have been shown to drastically lower the energetic barrier of transmetalation, yielding superior reaction rates[2].
Recent advancements have also introduced light-controlled reactivity. By utilizing dithienylethene (DTE)-based photoswitchable phosphine ligands, researchers can reversibly modulate the electron density at the palladium center, effectively turning the Stille coupling of TBVT "on" or "off" using specific wavelengths of light[3].
Thermal Stability and Physicochemical Properties
Organotin compounds are generally robust, but their thermal stability is highly dependent on the substituents. TBVT exhibits excellent thermal stability under standard reflux conditions used in organic synthesis (e.g., boiling toluene at 110 °C or DMF at 153 °C).
Thermodynamic Profile
TBVT does not readily decompose at standard reaction temperatures, allowing for prolonged heating (12–24 hours) required for sterically hindered substrates or polymerizations[4]. However, it is light-sensitive and must be stored in refrigerated, dark conditions to prevent slow radical-induced polymerization or degradation of the vinyl group[5].
Quantitative Data Summary
The following table summarizes the critical physicochemical properties necessary for the safe and effective handling of TBVT.
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Formula | C14H30Sn | Defines molecular weight (317.10 g/mol ) for stoichiometric calculations. |
| Boiling Point | 104-106 °C at 3.5 mmHg | Allows for vacuum distillation purification if degraded. |
| Density | 1.085 g/mL at 25 °C | Required for accurate volumetric dispensing via syringe. |
| Refractive Index | n20/D 1.478 | Used for rapid purity assessment of bulk reagent. |
| Storage Conditions | Refrigerator (< 4 °C), Dark | Prevents light-induced degradation and preserves the vinyl moiety. |
Table 1: Physicochemical and Thermal Properties of Tributylvinyltin[5].
Experimental Workflows & Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of Potassium Fluoride (KF) in the workup is a critical mechanistic choice: it converts the soluble tributyltin halide byproduct into insoluble polymeric tributyltin fluoride ( Bu3SnF ), which can be easily filtered off, preventing tin contamination in the final API or polymer.
Protocol 1: Standard Palladium-Catalyzed Stille Vinylation
This protocol is optimized for the late-stage vinylation of aryl bromides, a common step in the synthesis of complex natural products like Salvinorin A derivatives[6].
-
Reagent Preparation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aryl halide (1.0 equiv) and Pd(PPh3)4 (0.05 equiv) in anhydrous toluene (0.2 M).
-
TBVT Addition : Add Tributylvinyltin (1.1 to 1.5 equiv) dropwise via a gas-tight syringe.
-
Degassing : Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely oxidize the Pd(0) catalyst and degrade the stannane.
-
Thermal Activation : Heat the reaction mixture to 80–100 °C and stir for 12–18 hours. Monitor conversion via TLC or LC-MS.
-
KF Quenching (Critical Step) : Cool the reaction to room temperature. Add a saturated aqueous solution of Potassium Fluoride (KF) and an equal volume of diethyl ether. Stir vigorously for 30–60 minutes.
-
Filtration and Extraction : Filter the biphasic mixture through a pad of Celite to remove the precipitated Bu3SnF . Separate the organic layer, dry over MgSO4 , and concentrate in vacuo.
-
Purification : Purify the crude product via silica gel flash chromatography.
Protocol 2: Synthesis of Conjugated Copolymers (e.g., Poly(fluorenevinylene))
TBVT is highly effective in synthesizing hyperbranched or linear conjugated polymers utilized in electroluminescent devices[4].
-
Polymerization Setup : Combine 2,7-dibromo-9,9-dihexylfluorene (1.0 equiv), TBVT (2.2 equiv), and PdCl2(PPh3)2 (0.08 equiv) in anhydrous toluene.
-
Reflux : Heat the mixture to reflux (110 °C) for 24 hours under a nitrogen atmosphere. The high thermal stability of TBVT prevents premature degradation during this prolonged heating phase.
-
End-Capping : Add an excess of a mono-functional stannane or halide to end-cap the polymer chains, preventing cross-linking during storage.
-
Precipitation : Cool the mixture, treat with aqueous KF (10 wt%), and precipitate the polymer by dropwise addition into vigorously stirred methanol.
Diagram 2: Standardized Experimental Workflow for TBVT-Mediated Stille Couplings.
Advanced Applications in Drug Development
The precise reactivity of TBVT has made it indispensable in the synthesis of highly targeted therapeutics and biochemical probes.
-
Opioid Receptor Modulators : In the structural modification of Salvinorin A (a potent kappa-opioid receptor agonist), TBVT was utilized to successfully modify the furan ring via Stille coupling, allowing researchers to map the structure-activity relationship (SAR) and identify selective partial agonists[6].
-
RNA Nanotechnology : TBVT has been employed to synthesize vinylpurine (VP) modified phosphoramidites. These modified bases are incorporated into RNA strands to form native-like, covalently crosslinked duplex RNA. The resulting crosslinked RNA exhibits a massive increase in thermodynamic stability (melting temperature increases of up to 27 °C), which is highly valuable for the development of stable RNA-based therapeutics and nanostructures[7].
Conclusion
Tributylvinyltin remains an irreplaceable reagent in the synthetic chemist's toolkit. Its predictable reactivity profile, governed by the kinetics of transmetalation, combined with its robust thermal stability under reflux conditions, allows for the precise construction of C–C bonds in highly complex molecular architectures. By adhering to strict handling protocols—specifically oxygen exclusion and rigorous KF-mediated tin scavenging—researchers can leverage TBVT to drive innovations in both materials science and targeted drug discovery.
References
-
Tertiary arsine ligands for the Stille coupling reaction rsc.org[Link]
-
Computational Characterization of a Complete Palladium-Catalyzed Cross-Coupling Process: The Associative Transmetalation in the Stille Reaction acs.org[Link]
-
Dithienylethene-based photoswitchable phosphines for light-controlled palladium-catalyzed Stille coupling reaction chemrxiv.org[Link]
-
Multifunctional Hyperbranched Oligo(fluorene vinylene) Containing Pendant Crown Ether: Synthesis, Chemosensory, and Electroluminescent Properties acs.org[Link]
-
Synthesis of native-like crosslinked duplex RNA and study of its properties nih.gov[Link]
-
Modification of the furan ring of salvinorin A: identification of a selective partial agonist at the kappa opioid receptor nih.gov[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tertiary arsine ligands for the Stille coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tributyl(vinyl)tin | 7486-35-3 [amp.chemicalbook.com]
- 6. Modification of the furan ring of salvinorin A: identification of a selective partial agonist at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of native-like crosslinked duplex RNA and study of its properties - PMC [pmc.ncbi.nlm.nih.gov]
